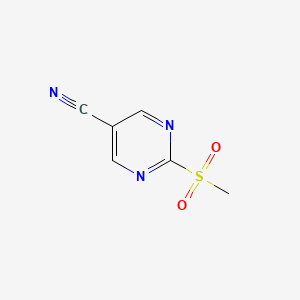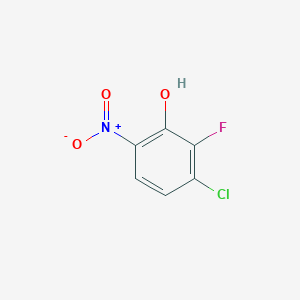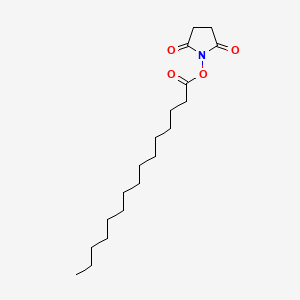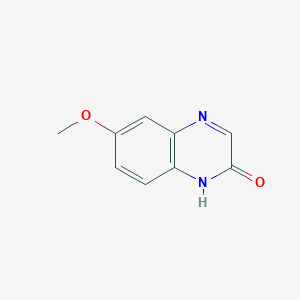
5-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid
説明
5-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid (5-Cl-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid) is an organic compound that is used in a variety of scientific applications. It is a white powder that is soluble in water and has a melting point of 150-155 °C. 5-Cl-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid is a useful reagent for the synthesis of a wide range of compounds and has been used in the development of various drugs.
科学的研究の応用
Chemical Synthesis
This compound is used in the chemical industry for various synthesis processes . It’s a versatile compound that can be used in the production of a variety of other chemicals .
Biocatalysis
The compound has been used in biocatalysis, specifically in the asymmetric reduction of ketones for the production of chiral alcohol . This expands the biocatalytic toolbox for potential practical applications .
Pesticide Production
It has been used as an intermediate in the synthesis of IN-KG 433, an impurity of Indoxacarb . Indoxacarb is an oxadiazine pesticide that acts against lepidopteran larvae and is the active ingredient in a number of household insecticides including cockroach baits .
Regulatory Reporting
The compound is subject to reporting under certain regulations due to its significant new uses . This highlights its importance in the chemical industry and the need for its regulation .
Research and Development
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . This suggests its potential use in various research and development applications .
Safety and Storage
The compound is classified as a Combustible Solid under the Storage Class Code 11 . This information is crucial for its safe handling and storage .
作用機序
Target of Action
It’s known to be used as an intermediate in the synthesis of certain compounds , which suggests it may interact with various biological targets depending on the final compound it contributes to.
Mode of Action
As an intermediate, its mode of action would largely depend on the final compound it is used to synthesize .
Biochemical Pathways
As an intermediate, it’s likely involved in various biochemical pathways depending on the final compound it is used to synthesize .
Pharmacokinetics
As an intermediate, its pharmacokinetic properties would be less relevant than those of the final compound it is used to synthesize .
Result of Action
As an intermediate, its effects would largely depend on the final compound it is used to synthesize .
Action Environment
As an organic compound, it’s generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
特性
IUPAC Name |
5-chloro-3-oxo-1,2-dihydroindene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3/c11-5-1-2-6-7(3-5)9(12)4-8(6)10(13)14/h1-3,8H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHIMUVCNJRARP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C1=O)C=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10496314 | |
| Record name | 5-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10496314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid | |
CAS RN |
66041-31-4 | |
| Record name | 5-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10496314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















![8-Methoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1601520.png)